molecular formula C21H20N4O2S B12509348 Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B12509348
M. Wt: 392.5 g/mol
InChI Key: FHHRLAXFWHEUJO-UHFFFAOYSA-N
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Description

Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound that features a unique combination of indole, triazole, and thioester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multi-step organic reactions. One common method includes:

    Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized at the 3-position.

    Triazole Ring Formation: The functionalized indole is then reacted with a suitable azide to form the triazole ring.

    Thioester Formation: The triazole-indole intermediate is then reacted with a thiol and a propanoate ester to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties.

    Reduction: Reduction reactions can also occur, especially targeting the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the indole and triazole rings.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted thioester derivatives.

Scientific Research Applications

Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with specific molecular targets. The indole and triazole rings are known to interact with various enzymes and receptors, modulating their activity. The thioester group can also participate in covalent bonding with target proteins, leading to changes in their function.

Comparison with Similar Compounds

  • Methyl 2-((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate
  • Methyl 2-((5-(1H-indol-3-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Comparison:

  • Structural Differences: The main differences lie in the substitution patterns on the triazole ring.
  • Unique Properties: Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is unique due to the presence of the m-tolyl group, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

methyl 2-[[5-(1H-indol-3-yl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate

InChI

InChI=1S/C21H20N4O2S/c1-13-7-6-8-15(11-13)25-19(17-12-22-18-10-5-4-9-16(17)18)23-24-21(25)28-14(2)20(26)27-3/h4-12,14,22H,1-3H3

InChI Key

FHHRLAXFWHEUJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SC(C)C(=O)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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